(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
Description
This compound is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core fused with a piperazine ring. The (S)-stereochemistry at the 3-methylpiperazine position and the tert-butyl carbamate group enhance its pharmacokinetic properties, including solubility and metabolic stability. The 6-amino and 1,3-dimethyl substituents on the pyrazolo-pyrimidine scaffold are critical for bioactivity, likely influencing interactions with biological targets such as kinases or phosphodiesterases .
Properties
IUPAC Name |
tert-butyl (3S)-4-(6-amino-1,3-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N7O2/c1-10-9-23(16(25)26-17(3,4)5)7-8-24(10)14-12-11(2)21-22(6)13(12)19-15(18)20-14/h10H,7-9H2,1-6H3,(H2,18,19,20)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZCWZVSAVPVOW-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC(=NC3=C2C(=NN3C)C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=NC3=C2C(=NN3C)C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carboxylate Group
The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperazine nitrogen, enabling selective reactivity at other sites. Acidic cleavage is the primary method for Boc removal:
| Reaction Conditions | Outcome | Source |
|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | Cleavage of Boc group to yield a free piperazine amine intermediate | |
| HCl in dioxane | Deprotection under milder acidic conditions |
This deprotection step is critical for subsequent functionalization of the piperazine ring, such as alkylation or acylation .
Nucleophilic Aromatic Substitution (SNAr) at the Pyrazolo[3,4-d]Pyrimidine Core
The electron-deficient pyrazolo[3,4-d]pyrimidine system facilitates SNAr reactions at the 4-position, where the amino group acts as a leaving group under basic conditions:
For example, intermediates with similar pyrazolo[3,4-d]pyrimidine scaffolds undergo SNAr with aryl halides to generate biaryl derivatives .
Functionalization of the Primary Amine Group
The 6-amino group on the pyrazolo[3,4-d]pyrimidine ring is amenable to alkylation, acylation, and urea/thiourea formation:
These modifications are pivotal in medicinal chemistry for optimizing target binding affinity .
Piperazine Ring Modifications
The stereospecific (S)-configured piperazine ring participates in alkylation and cross-coupling reactions:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| N-Alkylation | Alkyl halides, K2CO3 | Quaternary ammonium derivatives | |
| Buchwald-Hartwig coupling | Pd catalysts, aryl halides | Arylpiperazine analogs |
For instance, tert-butyl-protected piperazine intermediates undergo palladium-catalyzed couplings to introduce aryl groups .
Reductive Transformations
Selective reduction of nitro or carbonyl groups in related analogs has been reported, though direct data for this compound is limited:
| Substrate | Reagents/Conditions | Products | Source |
|---|---|---|---|
| Nitro intermediates | H2, Pd/C | Amines | |
| Ester groups | LiAlH4 | Alcohols |
LiAlH4 reduction of esters in structurally similar compounds suggests potential applicability to this molecule’s tert-butyl ester .
Heterocycle Functionalization
The pyrazole ring (positions 1 and 3) can undergo methylation or halogenation, though steric hindrance from existing methyl groups may limit reactivity:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Halogenation | NBS, AIBN | Brominated derivatives | |
| Methylation | CH3I, Ag2O | Quaternary ammonium salts |
Stability and Side Reactions
-
Hydrolytic Sensitivity : The tert-butyl ester is stable under basic conditions but hydrolyzes in strong acids (e.g., TFA) .
-
Thermal Stability : Decomposition observed above 200°C, necessitating low-temperature storage (2–8°C under inert gas) .
Comparative Reactivity with Analogs
The (S)-stereochemistry and methyl substitution on the piperazine ring confer distinct reactivity compared to non-chiral or unmethylated analogs:
| Feature | Impact on Reactivity | Source |
|---|---|---|
| (S)-Configuration | Steric hindrance modulates nucleophilic substitution rates | |
| 3-Methylpiperazine | Reduces conformational flexibility, affecting coupling yields |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anticancer properties. Specifically, compounds similar to (S)-tert-butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancerous cells. For instance, studies have shown that related compounds can target specific kinases involved in cancer progression, leading to reduced tumor growth in vitro and in vivo models .
Neurological Research
The compound's structural features suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Research has focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives that can modulate neuroinflammatory pathways and improve cognitive function. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in neurological disorders .
Synthetic Pathways
The synthesis of (S)-tert-butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate typically involves multi-step processes that include:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Coupling reactions to attach the piperazine moiety.
This synthetic approach allows for the modification of various functional groups to optimize biological activity and pharmacokinetic properties.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activities against several cancer cell lines. The results demonstrated that specific modifications to the piperazine ring significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Case Study 2: Neuroprotective Effects
Another research project investigated the neuroprotective effects of related compounds on neuronal cell cultures exposed to oxidative stress. The findings indicated that these compounds could reduce neuronal death and inflammation markers, suggesting their potential as therapeutic agents for neurodegenerative conditions .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
However, the sulfonyl and ethoxy groups in may enhance binding affinity compared to the amino and methyl groups in the target compound. The antimicrobial activity of the pyrimidine derivative in highlights the importance of the 2-hydroxyphenyl substituent, absent in the target compound, which likely directs selectivity toward bacterial targets.
Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to those in , involving tert-butyl carbamate protection and nucleophilic substitution. However, the stereoselective introduction of the (S)-3-methyl group requires chiral resolution or asymmetric catalysis, adding complexity compared to non-stereospecific analogs .
Physicochemical Properties: The tert-butyl carbamate group in all listed compounds improves lipophilicity and membrane permeability.
Biological Activity
(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate, a compound with the CAS number 1616415-40-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C17H27N7O2, with a molecular weight of 361.44 g/mol. It has a polar surface area (PSA) of 102.40 Ų and a logP value of 2.28, indicating moderate lipophilicity which may influence its bioavailability and pharmacokinetics .
| Property | Value |
|---|---|
| Molecular Formula | C17H27N7O2 |
| Molecular Weight | 361.44 g/mol |
| Polar Surface Area (PSA) | 102.40 Ų |
| LogP | 2.28 |
Research indicates that compounds similar to (S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate often target the phosphoinositide 3-kinase delta (PI3Kδ) pathway. PI3Kδ is involved in various cellular processes including immune response regulation and cancer progression. Inhibition of this pathway can lead to reduced proliferation and increased apoptosis in cancer cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:
- Cell Line Studies : Compounds structurally related to (S)-tert-butyl derivatives have shown significant inhibitory effects on various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, certain derivatives exhibited IC50 values ranging from 3.0 µM to over 10 µM against these cell lines, demonstrating substantial anticancer activity .
- Mechanistic Insights : The mechanism often involves the induction of apoptosis through caspase activation and modulation of signaling pathways related to cell survival and proliferation. For example, a derivative demonstrated a notable increase in caspase-3 levels, suggesting activation of apoptotic pathways in treated cells .
Study 1: Targeting PI3Kδ
A recent study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives that were evaluated for their selectivity against PI3Kδ. The most potent inhibitors had IC50 values as low as 18 nM, indicating strong potential for therapeutic applications in diseases where PI3Kδ plays a critical role .
Study 2: Antiproliferative Activity
Another investigation focused on the antiproliferative effects of various pyrazolo derivatives on human cancer cell lines. It was found that specific modifications to the piperazine moiety enhanced activity against MCF-7 cells with some compounds achieving IC50 values below 10 µM, comparable to established chemotherapeutics like doxorubicin .
Q & A
Q. Table 1: Yield Optimization via Solvent Systems
| Solvent Ratio (Hexane:EtOAc) | Purity (%) | Yield (%) |
|---|---|---|
| 8:1 | 85 | 70 |
| 4:1 | 95 | 80 |
| 2:1 | 99 | 75 |
| Data adapted from . |
Advanced: How to resolve stereochemical challenges in synthesizing the 3-methylpiperazine moiety?
Methodological Answer:
- Chiral Resolution : Use (S)-3-methylpiperazine precursors with Boc protection to retain stereochemical integrity during coupling reactions. Monitor enantiomeric excess via chiral HPLC .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) confirms the (S)-configuration, as demonstrated for tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate derivatives .
- Dynamic Kinetic Resolution : Apply palladium-catalyzed reductive cyclization to control stereochemistry, leveraging formic acid derivatives as CO surrogates .
Basic: What spectroscopic methods confirm the tert-butyl carbamate and pyrazolopyrimidine groups?
Methodological Answer:
- NMR :
- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 443.2) and fragmentation patterns (e.g., loss of tert-butyl group: [M+H-100]⁺) .
Advanced: How to integrate computational chemistry with experimental data to predict biological activity?
Methodological Answer:
- Docking Studies : Use PyMOL or AutoDock to model interactions with phosphodiesterase (PDE) enzymes, guided by structural analogs like tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate .
- QSAR Modeling : Correlate logP (2.1–2.5) and polar surface area (85–95 Ų) with cellular permeability data from similar pyrazolopyrimidine derivatives .
- MD Simulations : Simulate stability of the tert-butyl group in hydrophobic binding pockets, validated by SC-XRD data .
Data Contradiction: How to address discrepancies in reaction conditions for tert-butyl carbamate-protected piperazines?
Methodological Answer:
- Case Study : reports reactions at 20°C for 2 hours, while uses 0°C for 1 hour.
- Catalyst Screening : Compare Pd/C vs. Pd(OAc)₂ in reductive amination steps; Pd/C minimizes byproducts in polar solvents (e.g., MeOH) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store at -20°C under inert gas (N₂/Ar) in sealed, light-resistant containers.
- Avoid aqueous environments: Hydrolysis of the Boc group occurs at pH < 4 or > 8 .
Advanced: How to analyze cellular uptake and metabolism of this compound?
Methodological Answer:
- LC-MS/MS : Quantify intracellular concentrations in HEK-293 cells using a deuterated internal standard (e.g., d₃-tert-butyl analog) .
- Metabolite Profiling : Identify N-demethylation products via high-resolution MS and compare with synthetic standards (e.g., 6-amino-1H-pyrazolo[3,4-d]pyrimidin-4-amine) .
Basic: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Activation : Pre-activate the pyrazolopyrimidine with HATU or EDCI in DMF to enhance nucleophilicity .
- Solvent Optimization : Switch from THF to DCM for better solubility of Boc-protected intermediates .
- Byproduct Removal : Use Si-Trisamine columns to scavenge unreacted amines .
Advanced: What structural analogs are valuable for SAR studies?
Methodological Answer:
- Key Analogs :
- Similarity Analysis : Use Tanimoto coefficients (>0.6) to prioritize analogs from databases like PubChem .
Data Contradiction: How to validate conflicting LogP values reported for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
